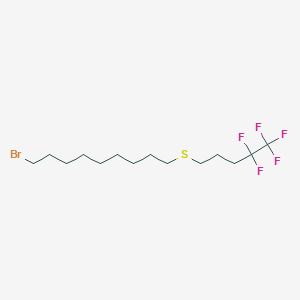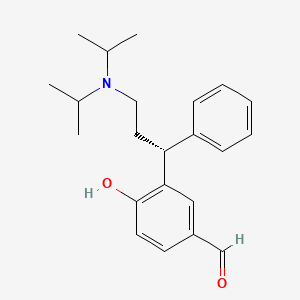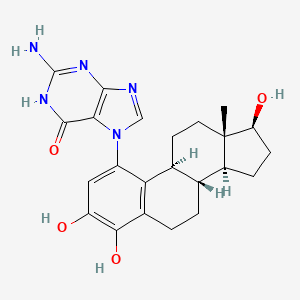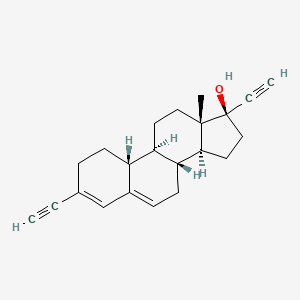
3-Demethyl Colchicine Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Demethyl Colchicine Glucuronide is a glucuronide conjugate derived from colchicine, an alkaloid found in plants of the Colchicaceae family. This compound is significant in the field of pharmacology due to its role in drug metabolism and excretion. Glucuronidation, the process of attaching glucuronic acid to a substrate, enhances the solubility of hydrophobic compounds, facilitating their excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Demethyl Colchicine Glucuronide involves the regioselective demethylation of colchicine followed by glucuronidation. The demethylation can be achieved using microbial transformation. For instance, Streptomyces griseus ATCC 13273 has been reported to catalyze the regioselective demethylation of colchicine to produce 3-Demethyl Colchicine . The glucuronidation step involves the use of glucuronosyltransferase enzymes to attach glucuronic acid to the demethylated colchicine.
Industrial Production Methods: Industrial production of this compound typically employs biotransformation processes due to their high selectivity and efficiency. Specific strains of Bacillus megaterium have been utilized for the biotransformation of colchicine derivatives . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and generates fewer by-products.
化学反応の分析
Types of Reactions: 3-Demethyl Colchicine Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes such as cytochrome P450 oxidases.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions.
科学的研究の応用
3-Demethyl Colchicine Glucuronide has several applications in scientific research:
Chemistry: It is used as a model compound to study glucuronidation processes and the metabolism of colchicine derivatives.
Biology: The compound is employed in studies investigating the role of glucuronidation in drug metabolism and excretion.
Medicine: Research into the pharmacokinetics and pharmacodynamics of colchicine derivatives often involves this compound.
Industry: The compound is used in the development of new pharmaceuticals, particularly those targeting inflammatory and cancerous conditions
作用機序
The mechanism of action of 3-Demethyl Colchicine Glucuronide involves its interaction with microtubules. Colchicine and its derivatives bind to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to anti-inflammatory and anti-cancer effects . The glucuronidation of colchicine enhances its solubility and facilitates its excretion, reducing toxicity.
類似化合物との比較
Colchicine: The parent compound, known for its anti-inflammatory and anti-cancer properties.
Thiocolchicoside: A derivative with enhanced pharmacological properties and reduced toxicity.
3-Demethyl Colchicine: The immediate precursor to 3-Demethyl Colchicine Glucuronide.
Uniqueness: this compound is unique due to its glucuronide conjugation, which significantly enhances its solubility and excretion profile compared to its parent compound, colchicine. This modification reduces the toxicity associated with colchicine while retaining its pharmacological efficacy .
特性
CAS番号 |
477-27-2 |
|---|---|
分子式 |
C27H31NO12 |
分子量 |
561.55 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








